Cas no 1366366-40-6 ((3R)-3-(2-bromo-4-fluorophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

(3R)-3-(2-bromo-4-fluorophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid is a chiral fluorinated and brominated phenylalanine derivative protected by a fluorenylmethoxycarbonyl (Fmoc) group. Its key structural features include a stereocenter at the 3-position, ensuring enantioselective applications in peptide synthesis and medicinal chemistry. The Fmoc group enhances solubility in organic solvents and facilitates selective deprotection under mild basic conditions, making it suitable for solid-phase peptide synthesis (SPPS). The bromo and fluoro substituents on the phenyl ring provide opportunities for further functionalization via cross-coupling reactions. This compound is particularly valuable in the synthesis of modified peptides and bioactive molecules, offering precise control over stereochemistry and reactivity. Its stability under standard handling conditions further supports its utility in research and development.
(3R)-3-(2-bromo-4-fluorophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid structure
1366366-40-6 structure
Product Name:(3R)-3-(2-bromo-4-fluorophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
CAS No:1366366-40-6
MF:C24H19BrFNO4
MW:484.314369440079
CID:6263649
PubChem ID:103840521
Update Time:2025-05-23

(3R)-3-(2-bromo-4-fluorophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3R)-3-(2-bromo-4-fluorophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid
    • EN300-1163068
    • (3R)-3-(2-bromo-4-fluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
    • 1366366-40-6
    • Inchi: 1S/C24H19BrFNO4/c25-21-11-14(26)9-10-19(21)22(12-23(28)29)27-24(30)31-13-20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-11,20,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m1/s1
    • InChI Key: JDHMZXQLQONHIQ-JOCHJYFZSA-N
    • SMILES: BrC1C=C(C=CC=1[C@@H](CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)F

Computed Properties

  • Exact Mass: 483.04815g/mol
  • Monoisotopic Mass: 483.04815g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 7
  • Complexity: 627
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 75.6Ų

(3R)-3-(2-bromo-4-fluorophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid Pricemore >>

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Additional information on (3R)-3-(2-bromo-4-fluorophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid

Compound CAS No. 1366366-40-6: (3R)-3-(2-bromo-4-fluorophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid

The compound with CAS No. 1366366-40-6, known as (3R)-3-(2-bromo-4-fluorophenyl)-3-{[(9H-fluoren-9-yl)methoxycarbonyl]amino}propanoic acid, is a highly specialized organic compound with significant applications in the fields of pharmaceutical chemistry and biotechnology. This compound is notable for its complex structure, which includes a chiral center, a fluoro-substituted aromatic ring, and a protective group derived from fluorenylmethyloxycarbonyl (Fmoc). These structural features make it a valuable intermediate in the synthesis of peptide-based drugs and bioactive molecules.

Recent studies have highlighted the importance of this compound in the development of novel therapeutic agents. For instance, researchers have utilized its unique properties to design peptide-based inhibitors targeting specific enzymes involved in disease pathways. The Fmoc group, which is widely used as a protecting group in solid-phase peptide synthesis (SPPS), ensures stability during the synthesis process while allowing precise control over the stereochemistry of the molecule. This is particularly critical for compounds like (3R)-3-(2-bromo-4-fluorophenyl)-3-{[(9H-fluoren-9-yl)methoxycarbonyl]amino}propanoic acid, where stereochemistry plays a pivotal role in biological activity.

The presence of the 2-bromo and 4-fluoro substituents on the phenyl ring introduces additional complexity to the molecule. These substituents not only influence the electronic properties of the aromatic ring but also contribute to the overall pharmacokinetic profile of the compound. Bromine, being an electron-withdrawing group, can enhance the molecule's ability to participate in certain biochemical reactions, while fluorine's unique electronegativity can modulate binding affinities to target proteins. Recent advancements in computational chemistry have enabled researchers to predict these interactions with greater accuracy, further enhancing the utility of this compound in drug design.

In terms of synthesis, (3R)-3-(2-bromo-4-fluorophenyl)-3-{[(9H-fluoren-9-yl)methoxycarbonyl]amino}propanoic acid is typically prepared through multi-step reactions involving coupling agents and chiral resolution techniques. The use of Fmoc protection has been optimized over the years to ensure high yields and purity levels, making it a cornerstone in modern peptide synthesis protocols. Moreover, its compatibility with various coupling agents and solvents has made it a preferred choice for researchers working on complex peptide architectures.

From an applications perspective, this compound has shown promise in several therapeutic areas. For example, its derivatives have been explored as potential inhibitors of proteases involved in cancer progression. The combination of its stereochemical integrity and functional group diversity makes it an ideal candidate for exploring enzyme inhibition mechanisms at atomic resolution. Additionally, its role as a building block in combinatorial chemistry libraries has facilitated high-throughput screening efforts aimed at identifying novel drug leads.

Recent research has also focused on improving the scalability of this compound's synthesis to meet increasing demands from both academic and industrial sectors. Innovations in catalytic asymmetric synthesis have provided new avenues for producing enantiomerically pure samples, further underscoring its importance as a key intermediate in drug development pipelines.

In conclusion, CAS No. 1366366-40-6 represents a cutting-edge molecule with multifaceted applications in contemporary medicinal chemistry. Its intricate structure, combined with advancements in synthetic methodologies and computational modeling, positions it as a vital tool for advancing our understanding of peptide-based therapeutics and their potential impact on human health.

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